molecular formula C20H37NO3 B164277 N-oleoylglycine CAS No. 2601-90-3

N-oleoylglycine

Cat. No.: B164277
CAS No.: 2601-90-3
M. Wt: 339.5 g/mol
InChI Key: HPFXACZRFJDURI-KTKRTIGZSA-N
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Description

N-Oleoyl Glycine is a fatty acid amide that belongs to the class of N-acyl amino acids. It is structurally similar to N-acylethanolamines, which include compounds such as anandamide and oleoylethanolamide. This compound has garnered interest due to its potential role in various physiological processes, including drug withdrawal and reward mechanisms .

Mechanism of Action

Target of Action

N-Oleoylglycine (OlGly) is a lipid mediator that belongs to the expanded version of the endocannabinoid system, known as the endocannabinoidome (eCBome) . It has been shown to have protective effects in a mouse model of mild traumatic brain injury . The primary targets of OlGly are believed to be the proliferator-activated receptor alpha (PPARα) and the cannabinoid 1 (CB1) receptor .

Mode of Action

The protective effects of OlGly seem to be mediated by direct activation of PPARα . In the context of Parkinson’s disease, OlGly has been shown to increase mRNA levels of PPARα in both non-differentiated and differentiated cells . It’s also suggested that OlGly may interfere with the aversive properties of acute naloxone-precipitated morphine withdrawal in rats .

Biochemical Pathways

OlGly is believed to be an intermediate in oleamide biosynthesis . It’s also suggested that OlGly exerts its effects through the modulation of the eCBome . In the context of alcohol addiction, OlGly levels were significantly elevated in the prefrontal cortex (PFC) following chronic intermittent alcohol consumption .

Pharmacokinetics

It’s known that olgly is enzymatically produced in mammals and is a substrate for peptidylglycine α-amidating enzyme .

Result of Action

OlGly has been shown to protect against neuronal damage induced by 24 h MPP+ exposure through PPARα . It’s also been found to reduce increased IL-1β induced by MPP+ in differentiated cells . In the context of alcohol addiction, systemic administration of OlGly significantly reduced alcohol intake and preference without affecting the hedonic state .

Action Environment

The action of OlGly can be influenced by environmental factors such as the presence of other compounds. For example, in the presence of the PPARα antagonist, GW6471, the protective effects of OlGly in an in vitro model of Parkinson’s disease were investigated .

Biochemical Analysis

Biochemical Properties

N-oleoylglycine plays a key modulatory role during synaptic plasticity and homeostatic processes in the brain . It interacts with various enzymes, proteins, and other biomolecules, including the endocannabinoid system (ECS) and -acyl amino acids .

Cellular Effects

This compound has been found to have protective effects in a mouse model of mild traumatic brain injury . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves direct activation of proliferator-activated receptor alpha (PPARα), which has already been investigated as a therapeutic target for Parkinson’s disease . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that this compound can protect against neuronal damage induced by 24 h MPP + exposure through PPARα .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, systemic administration of this compound (60 mg/kg, intraperitoneal) during intermittent alcohol consumption significantly reduced alcohol intake and preference without affecting the hedonic state .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound interacts with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Oleoyl Glycine can be synthesized through a reaction involving oleic acid and glycine. One common method involves the use of oxalyl chloride to activate oleic acid, followed by the addition of glycine to form the amide bond. The reaction is typically carried out in a dry solvent such as methylene chloride under a nitrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for N-Oleoyl Glycine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may involve optimization of reaction parameters to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Oleoyl Glycine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert N-Oleoyl Glycine to its corresponding amine.

    Substitution: Substitution reactions can occur at the amide or carboxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction may produce the corresponding amine.

Scientific Research Applications

Comparison with Similar Compounds

N-Oleoyl Glycine is structurally similar to other N-acyl amino acids, such as:

Properties

IUPAC Name

2-[[(Z)-octadec-9-enoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFXACZRFJDURI-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317121
Record name N-Oleoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oleoyl glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2601-90-3
Record name N-Oleoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2601-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-N-(1-Oxo-9-octadecenyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Oleoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-N-(1-oxo-9-octadecenyl)glycine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Oleoyl glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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